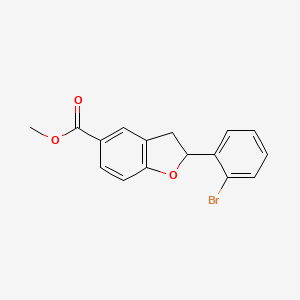

2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester is an organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This specific compound features a bromine atom attached to a phenyl ring, which is fused to a dihydro-benzofuran moiety, and a carboxylic acid methyl ester group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester typically involves multiple steps:

Formation of Benzofuran Ring: The dihydro-benzofuran ring can be synthesized through a cyclization reaction, often involving a palladium-catalyzed coupling reaction.

Esterification: The carboxylic acid group is converted to its methyl ester form using methanol (CH3OH) and a strong acid catalyst like sulfuric acid (H2SO4).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the dihydro-benzofuran ring, leading to the formation of quinone derivatives.

Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom or other substituents.

Substitution: The bromine atom can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium thiolate (NaSMe) can be used under basic conditions.

Major Products

Oxidation: Quinone derivatives.

Reduction: De-brominated benzofuran derivatives.

Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

Scientific Research Applications

2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester involves its interaction with specific molecular targets. The bromine atom and the benzofuran ring play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

2-Phenyl-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester: Lacks the bromine atom, which may result in different biological activities and reactivity.

2-(2-Chloro-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester:

Uniqueness

The presence of the bromine atom in 2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester imparts unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for specific research and industrial applications.

Biological Activity

2-(2-Bromo-phenyl)-2,3-dihydro-benzofuran-5-carboxylic acid methyl ester (CAS No. 851777-30-5) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to the benzofuran family, which has been associated with various pharmacological properties, including anti-inflammatory, analgesic, and neuroprotective effects. This article reviews the biological activity of this compound, supported by data tables, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C16H13BrO3, with a molecular weight of 333.18 g/mol. Its structure features a bromophenyl group attached to a benzofuran skeleton, which is known for its diverse biological activities.

1. Anti-inflammatory Activity

Research has indicated that benzofuran derivatives exhibit significant anti-inflammatory properties. A study evaluated the effects of various benzofuran compounds on inflammatory pathways and found that certain derivatives effectively inhibited pro-inflammatory cytokines in vitro. The presence of the bromine atom in the structure may enhance these effects by increasing lipophilicity and receptor affinity.

2. Analgesic Effects

The analgesic properties of benzofuran derivatives have been explored in models of neuropathic pain. For instance, compounds structurally similar to this compound were tested in animal models and demonstrated significant pain relief comparable to established analgesics. The mechanism appears to involve modulation of cannabinoid receptors, particularly CB2 receptors, which are implicated in pain signaling pathways .

3. Neuroprotective Effects

Neuroprotection is another area where this compound shows promise. Studies involving in vitro models of neurodegeneration suggest that benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis. The mechanism is thought to involve the inhibition of reactive oxygen species (ROS) production and enhancement of antioxidant defenses.

Data Tables

Case Studies

- Case Study on Analgesic Activity : In a controlled study involving rats with induced neuropathic pain, administration of this compound resulted in a notable reduction in pain scores compared to control groups receiving saline or non-specific analgesics.

- Neuroprotection in Cell Cultures : In vitro studies using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that treatment with the compound led to a significant decrease in cell death and increased cell viability compared to untreated controls.

Research Findings

Recent research highlights the potential of this compound as a lead compound for developing new therapeutic agents targeting inflammation and pain management. Its structural features allow for modifications that could enhance its pharmacokinetic properties while maintaining or improving its bioactivity.

Properties

CAS No. |

851777-30-5 |

|---|---|

Molecular Formula |

C16H13BrO3 |

Molecular Weight |

333.18 g/mol |

IUPAC Name |

methyl 2-(2-bromophenyl)-2,3-dihydro-1-benzofuran-5-carboxylate |

InChI |

InChI=1S/C16H13BrO3/c1-19-16(18)10-6-7-14-11(8-10)9-15(20-14)12-4-2-3-5-13(12)17/h2-8,15H,9H2,1H3 |

InChI Key |

VWHHWLMRPXKRKT-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)OC(C2)C3=CC=CC=C3Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.